2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
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Overview
Description
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluoro group can improve its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in various medicinal applications.
Benzoic acid derivatives: These compounds feature the benzoic acid moiety and are widely used in pharmaceuticals and industrial applications.
Uniqueness
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability, while the sulfonyl group improves its binding affinity. This combination makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-fluoro-5-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S/c20-15-6-5-13(9-14(15)19(24)25)29(26,27)23-8-7-12(11-23)28-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJCBYOIKDSDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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